molecular formula C21H18Cl2N2O3 B2804286 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 344262-15-3

2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2804286
CAS No.: 344262-15-3
M. Wt: 417.29
InChI Key: MOVLVBZQGVQSQG-BHGWPJFGSA-N
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Description

The compound 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime (hereafter referred to as the target compound) is a complex heterocyclic molecule with the molecular formula C₂₁H₁₈Cl₂N₂O₃ and a molecular weight of 417.29 g/mol . Its structure features a fused pyrido-isoquinoline core with two ketone groups (at positions 2 and 4), a hexahydro ring system, and an oxime substituent linked to a 2,4-dichlorobenzyl group. The dichlorobenzyl moiety introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

3-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3/c22-15-6-5-14(18(23)9-15)12-28-24-11-17-20(26)10-19-16-4-2-1-3-13(16)7-8-25(19)21(17)27/h1-6,9,11,17,19H,7-8,10,12H2/b24-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVLVBZQGVQSQG-BHGWPJFGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CC(=O)C(C2=O)C=NOCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C41
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(CC(=O)C(C2=O)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C41
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrido[2,1-a]isoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the oxime group: The aldehyde group on the pyrido[2,1-a]isoquinoline core is converted to an oxime using hydroxylamine hydrochloride in the presence of a base.

    Attachment of the 2,4-dichlorobenzyl group: This step involves the reaction of the oxime with 2,4-dichlorobenzyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group back to an amine or other reduced forms.

    Substitution: The dichlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Research indicates that derivatives of this compound exhibit various biological activities:

Anticancer Properties

Studies have shown that compounds similar to 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline derivatives possess anticancer activity. For example:

  • A related pyridoisoquinoline structure demonstrated cytotoxic effects against several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antiviral Activity

Some derivatives have been explored for their potential as antiviral agents. For instance:

  • Compounds with similar structural motifs have been investigated for their efficacy against HIV and other viral infections .

Anti-inflammatory Effects

Research has also indicated that this class of compounds may exhibit anti-inflammatory properties:

  • In vitro studies showed inhibition of pro-inflammatory cytokines in models of inflammation .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the pyridoisoquinoline core.
  • Introduction of the oxime functional group through oximation reactions.
  • Substitution reactions to introduce the dichlorobenzyl moiety.

A detailed synthetic pathway can be summarized as follows:

StepReaction TypeExample ReagentsOutcome
1OxidationAldehyde + OximeFormation of oxime
2SubstitutionDichlorobenzyl halideFinal product formation

Case Study 1: Anticancer Activity

In a study published in Science.gov, a series of pyridoisoquinoline derivatives were synthesized and tested against human cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antiviral Properties

A patent application highlighted the use of similar compounds as potential therapeutic agents against viral infections like HIV. The studies demonstrated that these compounds could inhibit viral replication in vitro while showing low cytotoxicity to host cells .

Mechanism of Action

The mechanism by which 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of oxime-functionalized heterocycles. Key structural analogues include:

Compound Name Core Structure Substituents Molecular Formula Key Differences
Target compound Pyrido[2,1-a]isoquinoline O-(2,4-dichlorobenzyl)oxime, 2,4-dioxo, hexahydro C₂₁H₁₈Cl₂N₂O₃ Reference compound for comparison
2-[(2,4-Dichlorobenzyl)oxy]-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-methyloxime Isoquinoline O-methyloxime, tetrahydro (vs. hexahydro) C₁₉H₁₅Cl₂N₂O₄ Reduced ring saturation; methyloxime vs. dichlorobenzyloxime
4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime Pyran Pyran core, hydroxy and methyl groups C₁₅H₁₃Cl₂NO₄ Different core (pyran vs. pyrido-isoquinoline); additional hydroxy/methyl groups
1-Methyl-3-methyl-5-(halophenoxy)-1H-pyrazole-4-carbaldehyde-O-alkyloxime derivatives Pyrazole Halophenoxy, alkyloxime substituents Varies (e.g., C₂₀H₁₈Cl₄N₂O₃) Pyrazole core; variable halogen and alkyl chain substituents

Key Observations :

  • Core Structure Influence: The pyrido-isoquinoline core in the target compound provides a rigid, fused bicyclic system, contrasting with the monocyclic pyran or pyrazole cores in analogues. This rigidity may enhance binding specificity in biological systems.
  • Substituent Effects: The O-(2,4-dichlorobenzyl)oxime group introduces significant steric hindrance and lipophilicity compared to smaller substituents like O-methyloxime .
  • Ring Saturation : The hexahydro configuration in the target compound reduces aromaticity compared to tetrahydro derivatives (e.g., ), altering electron distribution and reactivity.
Spectroscopic and Physicochemical Comparisons
  • NMR Analysis : Evidence from analogous compounds (e.g., pyrazole oximes ) shows that substituents on the oxime group (e.g., dichlorobenzyl vs. alkyl chains) significantly affect chemical shifts in ¹H-NMR and ¹³C-NMR spectra. For instance, aromatic protons in the dichlorobenzyl group resonate at δ 7.3–7.6 ppm, distinct from alkyloxime protons (δ 3.0–4.0 ppm) .
  • Solubility and Stability : The dichlorobenzyl group in the target compound likely reduces aqueous solubility compared to methyl or hydroxy-substituted analogues (e.g., ). However, this substituent may enhance metabolic stability due to decreased susceptibility to oxidative degradation.

Biological Activity

The compound 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime , known for its complex structure and potential biological activities, has garnered attention in medicinal chemistry. This article provides a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H18Cl2N2O3
  • Molecular Weight : 417.28522 g/mol
  • CAS Number : Specific to the compound under investigation

The structure includes a pyridoisoquinoline core with oxime functionality that is believed to contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with similar dioxo and oxime functionalities have shown activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa with Minimum Inhibitory Concentrations (MICs) ranging from 625 to 1250 µg/mL .
CompoundTarget BacteriaMIC (µg/mL)
Example AS. aureus625
Example BP. aeruginosa1250

Anticancer Potential

Studies on related compounds reveal promising anticancer activities. For example:

  • Cell Line Studies : Certain derivatives have shown cytotoxic effects against cancer cell lines such as HepG-2 and HT-29. The cytotoxicity was evaluated using assays that measure cell viability and apoptosis induction .

The proposed mechanism for the biological activity of these compounds often involves:

  • Inhibition of Enzymatic Pathways : Many derivatives inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : Compounds may trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study synthesized a series of oxime derivatives and tested them against various pathogens. The results indicated that modifications in the side chains significantly influenced antibacterial potency.
  • Case Study on Anticancer Activity :
    • In vitro studies demonstrated that specific structural modifications enhanced the efficacy against breast cancer cell lines, suggesting structure-activity relationships that could guide future drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for preparing this compound?

  • Methodology : Synthesis typically involves multi-step reactions, such as condensation, cyclization, and functionalization. Key parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of intermediates. Purification via column chromatography or recrystallization is critical. Analytical validation using HPLC (≥95% purity) and NMR is required to confirm product integrity .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?

  • Methodology :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry and substituent positions.
  • IR Spectroscopy : Validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • HRMS : Ensures molecular formula accuracy.
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects, particularly for chiral centers .

Q. What strategies improve yield and purity during synthesis?

  • Methodology :

  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvent Screening : Test polar vs. non-polar solvents to minimize side reactions.
  • Stepwise Monitoring : Employ TLC or in-situ FTIR to track reaction progress.
  • Purification : Combine flash chromatography (silica gel) with recrystallization (ethanol/water) .

Advanced Research Questions

Q. How to design experiments to study interactions with biological targets (e.g., proteins, DNA)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
  • X-ray Crystallography : Resolves 3D binding modes at atomic resolution.
  • Molecular Dynamics Simulations : Predicts dynamic interactions over time (e.g., using GROMACS) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay Validation : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based).
  • Compound Integrity Checks : Re-analyze via LC-MS to rule out degradation.
  • Structural Reanalysis : Re-examine NMR/X-ray data to confirm configuration.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational methods assist in predicting reactivity or binding modes?

  • Methodology :

  • Density Functional Theory (DFT) : Models electronic properties and reaction pathways.
  • Molecular Docking (AutoDock Vina) : Screens potential binding pockets in target proteins.
  • Machine Learning (QSAR Models) : Predicts bioactivity based on structural descriptors.
  • COMSOL Multiphysics : Simulates reaction kinetics under varying conditions .

Q. How to determine the compound’s stability under various storage or physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes.
  • LC-MS Monitoring : Track degradation products over time.
  • Accelerated Stability Testing : Use Arrhenius models to predict shelf life.
  • Circular Dichroism (CD) : Assess conformational changes in solution .

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